Cas no 1181583-52-7 (3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid)

3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid
- SCHEMBL7504539
- 1181583-52-7
- EN300-1452121
- SY339435
-
- インチ: 1S/C11H14O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9,12H,5H2,1-2H3,(H,13,14)
- InChIKey: MAMYQIBQVFAMNR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1CC(C(=O)O)O)OC
計算された属性
- せいみつぶんしりょう: 226.08412354g/mol
- どういたいしつりょう: 226.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 76Ų
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452121-1.0g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 1g |
$986.0 | 2023-06-06 | ||
Enamine | EN300-1452121-2.5g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 2.5g |
$1931.0 | 2023-06-06 | ||
Enamine | EN300-1452121-0.1g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 0.1g |
$867.0 | 2023-06-06 | ||
Enamine | EN300-1452121-250mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 250mg |
$513.0 | 2023-09-29 | ||
Enamine | EN300-1452121-2500mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 2500mg |
$1089.0 | 2023-09-29 | ||
Enamine | EN300-1452121-10000mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 10000mg |
$2393.0 | 2023-09-29 | ||
Enamine | EN300-1452121-5000mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 5000mg |
$1614.0 | 2023-09-29 | ||
Enamine | EN300-1452121-0.25g |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 0.25g |
$906.0 | 2023-06-06 | ||
Enamine | EN300-1452121-500mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 500mg |
$535.0 | 2023-09-29 | ||
Enamine | EN300-1452121-50mg |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
1181583-52-7 | 50mg |
$468.0 | 2023-09-29 |
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acidに関する追加情報
Introduction to 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS No. 1181583-52-7)
3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1181583-52-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenolic moiety and a hydroxy acid backbone, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The presence of both dimethoxyphenyl and hydroxypropanoic acid functional groups imparts distinct reactivity and potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
The dimethoxyphenyl substituent, derived from anisole derivatives, contributes to the compound's aromaticity and potential interactions with biological targets. This aromatic ring system is often exploited in medicinal chemistry due to its ability to engage in π-stacking interactions and hydrogen bonding, which are critical for drug-receptor binding. Furthermore, the hydroxypropanoic acid moiety introduces both acidic and hydrophilic properties, enhancing solubility and facilitating cellular uptake. Such structural features are frequently leveraged in the design of bioactive molecules aimed at modulating physiological pathways.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The structural motif of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid aligns well with this trend, as it combines elements known to interact with biological systems. For instance, studies have demonstrated that phenolic compounds with methoxy substituents can exhibit antioxidant properties, while hydroxyacids are often involved in metabolic processes. The integration of these features into a single molecule suggests potential therapeutic utility.
One of the most compelling aspects of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid is its versatility in synthetic chemistry. The compound serves as a valuable intermediate in the preparation of more complex molecules, allowing chemists to explore diverse structural modifications. Researchers have utilized this scaffold to develop derivatives with enhanced pharmacological profiles. For example, modifications at the hydroxypropanoic acid group can alter the compound's solubility and metabolic stability, while changes to the dimethoxyphenyl ring can fine-tune binding affinity to specific targets. Such flexibility underscores the importance of this compound in drug discovery pipelines.
Recent advancements in computational chemistry have further highlighted the potential of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid as a lead compound. Molecular docking studies have revealed its binding interactions with various enzymes and receptors, providing insights into its mechanism of action. These simulations have been instrumental in guiding synthetic modifications aimed at optimizing bioactivity. Additionally, high-throughput screening (HTS) techniques have been employed to identify derivatives with improved efficacy against disease-related pathways. Such approaches underscore the compound's relevance in modern drug development strategies.
The biological activity of 3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid has also been explored in preclinical models. Initial studies suggest that this compound may possess anti-inflammatory and anti-proliferative properties, making it a candidate for treating conditions such as arthritis and certain types of cancer. While further research is needed to fully elucidate its therapeutic potential, these preliminary findings are encouraging. The compound's ability to modulate key signaling pathways without significant off-target effects is particularly noteworthy.
In conclusion,3-(2,4-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS No. 1181583-52-7) represents a fascinating molecule with significant promise in pharmaceutical applications. Its unique structural composition combines aromaticity with functional groups that enhance bioactivity and synthetic utility. As research continues to uncover new therapeutic targets and methodologies,this compound will likely remain at the forefront of drug discovery efforts, offering opportunities for innovation across multiple disease areas.
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